Acetic acid--2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1)
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Overview
Description
Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) is an organic compound that features both an acetic acid moiety and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) typically involves the reaction of 2-ethoxyethanol with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–2-(phenylsulfanyl)ethan-1-ol: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
2-ethoxyethanol: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactions.
Phenylsulfanyl chloride: A precursor in the synthesis of acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1).
Uniqueness
Acetic acid–2-ethoxy-1-(phenylsulfanyl)ethan-1-ol (1/1) is unique due to the presence of both the acetic acid and phenylsulfanyl moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
61174-02-5 |
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Molecular Formula |
C12H18O4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
acetic acid;2-ethoxy-1-phenylsulfanylethanol |
InChI |
InChI=1S/C10H14O2S.C2H4O2/c1-2-12-8-10(11)13-9-6-4-3-5-7-9;1-2(3)4/h3-7,10-11H,2,8H2,1H3;1H3,(H,3,4) |
InChI Key |
FWOIXMJRLSOJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(O)SC1=CC=CC=C1.CC(=O)O |
Origin of Product |
United States |
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